molecular formula C10H18N2O3 B11817524 tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

Cat. No.: B11817524
M. Wt: 214.26 g/mol
InChI Key: XKVOJQDRCONDFQ-UHFFFAOYSA-N
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Description

tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a cyclobutane ring and a hydroxycarbamimidoyl group, making it an interesting compound for synthetic chemists and researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl carbamate and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other research purposes .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .

Medicine: Its unique structure and reactivity can be leveraged to design novel therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-butyl 1-(amino(nitroso)methyl)cyclobutane-1-carboxylate
  • tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate
  • tert-butyl 3-(N’-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 1-(N’-hydroxycarbamimidoyl)cyclobutane-1-carboxylate stands out due to its unique combination of a cyclobutane ring and a hydroxycarbamimidoyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 1-(N'-hydroxycarbamimidoyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)10(5-4-6-10)7(11)12-14/h14H,4-6H2,1-3H3,(H2,11,12)

InChI Key

XKVOJQDRCONDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C(=NO)N

Origin of Product

United States

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